molecular formula C14H18NO3P B2987237 diethyl naphthalen-1-ylphosphoramidate CAS No. 49802-17-7

diethyl naphthalen-1-ylphosphoramidate

Cat. No.: B2987237
CAS No.: 49802-17-7
M. Wt: 279.276
InChI Key: HBQFSYRISNJJIE-UHFFFAOYSA-N
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Description

Diethyl naphthalen-1-ylphosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group attached to a naphthalene ring. This compound is known for its unique chemical structure, which includes a stable phosphoryl bond (P=O) and a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. The presence of these bonds makes it a significant compound in various chemical and biological processes .

Preparation Methods

The synthesis of diethyl naphthalen-1-ylphosphoramidate can be achieved through several methods. One common synthetic route involves the reaction of diethyl phosphite with naphthalen-1-amine under specific conditions. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Diethyl naphthalen-1-ylphosphoramidate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphoramidate oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoramidate oxides, while substitution reactions can produce a variety of substituted phosphoramidates .

Scientific Research Applications

Diethyl naphthalen-1-ylphosphoramidate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages in complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of diethyl naphthalen-1-ylphosphoramidate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor or activator of these enzymes, depending on its structure and the nature of the interaction. The phosphoryl group plays a crucial role in these interactions, often forming stable complexes with the active sites of enzymes .

Comparison with Similar Compounds

Diethyl naphthalen-1-ylphosphoramidate can be compared with other phosphoramidates, such as diethyl phosphoramidate and diethyl phenylphosphoramidate. While all these compounds share the common phosphoramidate group, their unique substituents (naphthalene, phenyl, etc.) impart different chemical and biological properties. This compound is unique due to the presence of the naphthalene ring, which enhances its stability and reactivity compared to other similar compounds .

Similar compounds include:

Properties

IUPAC Name

N-diethoxyphosphorylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18NO3P/c1-3-17-19(16,18-4-2)15-14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQFSYRISNJJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC1=CC=CC2=CC=CC=C21)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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